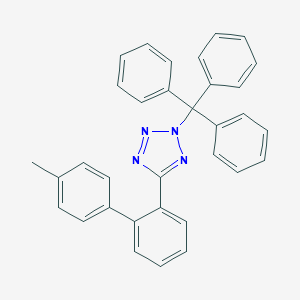
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
説明
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C33H26N4 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of trityl azide with appropriate benzene derivatives. The tetrazole moiety is crucial for the biological activity of this compound, as tetrazoles are known to exhibit diverse pharmacological effects. The synthetic pathway generally follows these steps:
- Formation of Trityltetrazole : Trityl azide reacts with a suitable precursor to form the tetrazole ring.
- Benzene Substitution : The tetrazole is then substituted at the 5-position to yield the final product.
This compound exhibits various biological activities through multiple mechanisms:
- Antihypertensive Effects : Similar to other tetrazole-containing compounds, it may act as an angiotensin II receptor antagonist, potentially lowering blood pressure by inhibiting vasoconstriction.
- Antitumor Activity : Preliminary studies suggest that this compound may selectively target tumor cells, enhancing its therapeutic efficacy against certain cancers.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
-
Anticancer Activity : In vitro studies demonstrated that tetrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to induction of apoptosis and inhibition of cell proliferation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction PC-3 (Prostate) 20 Cell cycle arrest - Antihypertensive Studies : Compounds similar to this compound have been shown to effectively lower blood pressure in animal models by antagonizing angiotensin II receptors.
- Neuroprotective Effects : Some tetrazole derivatives have been reported to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
特性
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTVBDAUALDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














